molecular formula C20H21ClN4O3S B14937145 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide

Cat. No.: B14937145
M. Wt: 432.9 g/mol
InChI Key: ZMDOBUIEGKHCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a hybrid structure combining a benzamide scaffold substituted with a 1,2-thiazinan sulfone group and a critical 1-methyl-benzimidazole methyl moiety. The 1,2-thiazinan sulfone group is a key pharmacophore found in established therapeutic agents such as Sulthiame, a carbonic anhydrase inhibitor used as an anticonvulsant . This suggests potential research applications for this compound in the study of neurological targets and enzyme inhibition. Furthermore, the benzimidazole component is a privileged structure in drug discovery, known for its ability to interact with a wide range of enzymes and receptors, including kinase inhibitors and other biologically relevant targets . The integration of these distinct pharmacophoric elements makes this compound a valuable chemical tool for probing structure-activity relationships, screening for novel biological activity, and developing new inhibitor classes. It is particularly suited for research in hit-to-lead optimization campaigns and for investigating the mechanisms of diseases involving ion channel regulation and kinase signaling pathways. This product is strictly intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H21ClN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide

InChI

InChI=1S/C20H21ClN4O3S/c1-24-18-7-3-2-6-17(18)23-19(24)13-22-20(26)15-9-8-14(12-16(15)21)25-10-4-5-11-29(25,27)28/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,26)

InChI Key

ZMDOBUIEGKHCRI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=C(C=C3)N4CCCCS4(=O)=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base to form the corresponding benzamide intermediate. This intermediate is then reacted with a thiazinan-2-yl derivative under oxidative conditions to introduce the thiazinan-2-yl group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, while the thiazinan-2-yl group can interact with sulfur-containing biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

a) 2-Chloro-4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide

  • Molecular Formula : C₁₇H₁₆ClFN₂O₃S
  • Key Features : Fluorophenyl substituent enhances lipophilicity and halogen bonding.
  • Spectral Data : IR peaks at ~1340–1160 cm⁻¹ (SO₂ stretching), consistent with sulfonamide moieties in related compounds .

b) N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

  • Molecular Formula : C₉H₁₀ClN₃O₂S₂
  • Key Features : Benzodithiazine core with a methyl hydrazine substituent.
  • Physical Properties : Melting point 271–272°C (dec.), IR peaks at 3235 cm⁻¹ (N–H stretch) and 1345 cm⁻¹ (SO₂) .

c) N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4)

  • Molecular Formula : C₉H₇ClN₄O₂S₂
  • Key Features: Cyano substituent increases electron-withdrawing effects, lowering melting point (285–286°C dec.) compared to Compound 2.
  • Spectral Data : IR peak at 2235 cm⁻¹ (C≡N stretch) .

Substituent-Driven Variations

a) 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35)

  • Synthesis: Ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (66% yield).
  • Relevance : Demonstrates the impact of bulky aryloxy substituents on thiazinane reactivity.

b) 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (Compound 40)

  • Synthesis : Suzuki coupling with aryl boronic acids (74% yield).

Benzamide Derivatives with Heterocyclic Moieties

a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Molecular Interactions : Forms centrosymmetric dimers via N–H⋯N hydrogen bonds (2.06 Å).

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Reference
Target Compound C₂₁H₂₂ClN₃O₃S* N/A† Thiazinane-SO₂, Benzimidazole
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide C₁₇H₁₆ClFN₂O₃S N/A Thiazinane-SO₂, Fluorophenyl
N-Methyl-N-(6-chloro-7-methyl-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 271–272 (dec.) Benzodithiazine, SO₂, CH₃
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide C₁₄H₁₄NO₃S‡ N/A Thiazinanone, Aryl

*Estimated based on structural analogs; †Not reported in evidence; ‡Generic formula for aryl-substituted derivatives.

Table 2: Spectral Comparisons (IR and NMR)

Compound IR Peaks (cm⁻¹) ¹H-NMR Highlights (δ, ppm)
Target Compound* ~1340 (SO₂), ~1645 (C=N) δ 3.3–3.7 (N–CH₃), δ 7.2–8.5 (Ar–H)
Compound 2 3235 (N–H), 1345 (SO₂) δ 2.40 (CH₃), 7.86–7.92 (Ar–H)
Compound 4 2235 (C≡N), 1340 (SO₂) δ 3.35 (N–CH₃), 8.27–8.50 (Ar–H)
N-(5-Chloro-1,3-thiazol-2-yl)-benzamide 1650 (C=O) δ 7.20–8.20 (Ar–H), δ 6.90 (thiazole-H)

*Inferred from analogs.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s benzimidazole group likely requires protective strategies (e.g., N-methylation) to avoid side reactions during sulfonamide formation .
  • Biological Relevance: Benzimidazole derivatives are known protease inhibitors; the thiazinane-SO₂ group may enhance binding to cysteine residues .
  • Thermal Stability: Methyl and cyano substituents in analogs (e.g., Compounds 2 and 4) correlate with higher decomposition temperatures, suggesting the target compound may exhibit similar stability .

Biological Activity

The compound 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H23ClN2O3SC_{16}H_{23}ClN_{2}O_{3}S, with a molecular weight of approximately 358.9 g/mol. The structural features include:

  • A benzamide core.
  • A thiazine derivative.
  • A chloro substituent that enhances its reactivity.

These functional groups contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. The general synthetic pathway includes:

  • Formation of the thiazine ring.
  • Introduction of the chloro and benzamide functionalities.
  • Final modifications to achieve the desired structure.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

  • Case Study 1 : A series of benzimidazole derivatives were evaluated for their cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds demonstrated IC50 values ranging from 0.85 to 6.75 µM, indicating strong potential for further development as antitumor agents .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been assessed:

  • Case Study 2 : Benzamide derivatives showed promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing effective antibacterial properties comparable to established antibiotics .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The chloro group may facilitate nucleophilic attack by biological nucleophiles, leading to enzyme inhibition.
  • DNA Binding : Studies suggest that similar compounds bind to DNA in the minor groove, disrupting replication and transcription processes .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamideStructureKnown for antimicrobial activity
N-(4-fluorophenyl)-2-thiazolamineStructureExhibits antitumor activity
N-(3-pyridinyl)-benzamideStructurePotential anti-inflammatory effects

This comparison highlights the diversity within similar chemical frameworks while emphasizing the unique characteristics of our compound due to its specific functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.